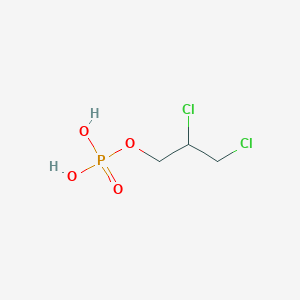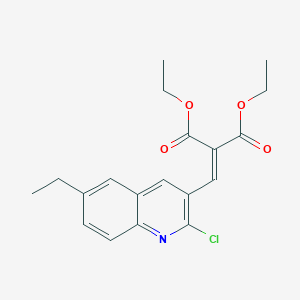
2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.
Ethylation: The ethyl group is introduced at the 6-position through alkylation reactions using ethyl halides.
Vinylation and Esterification: The vinyl group and diethoxycarbonyl moiety are introduced through a series of coupling reactions and esterification processes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced amines, and substituted quinoline compounds.
科学研究应用
2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-Chloro-6-ethylquinoline: Lacks the vinyl and diethoxycarbonyl groups.
6-Ethyl-3-vinylquinoline: Lacks the chlorine and diethoxycarbonyl groups.
3-(2,2-Diethoxycarbonyl)vinylquinoline: Lacks the chlorine and ethyl groups.
Uniqueness
2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is unique due to the presence of all three functional groups (chlorine, ethyl, and diethoxycarbonyl) on the quinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
1031928-61-6 |
|---|---|
分子式 |
C19H20ClNO4 |
分子量 |
361.8 g/mol |
IUPAC 名称 |
diethyl 2-[(2-chloro-6-ethylquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C19H20ClNO4/c1-4-12-7-8-16-13(9-12)10-14(17(20)21-16)11-15(18(22)24-5-2)19(23)25-6-3/h7-11H,4-6H2,1-3H3 |
InChI 键 |
JSXFEJFZPCOCHV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)C=C(C(=O)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


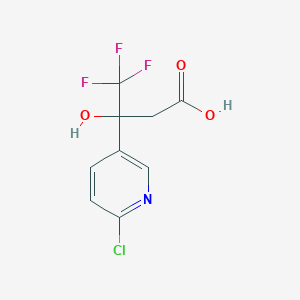

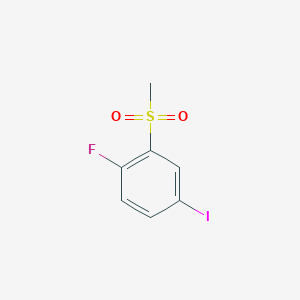
![3-[[4-(3-Pyridazinyl)phenyl]amino]benzoic Acid](/img/structure/B13707878.png)

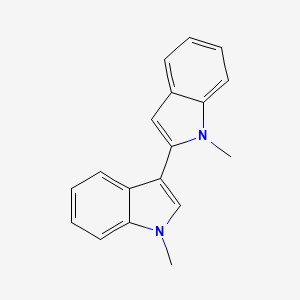

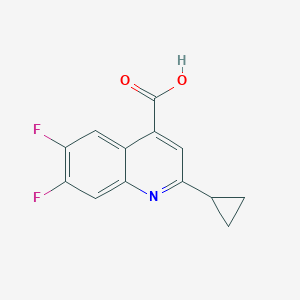

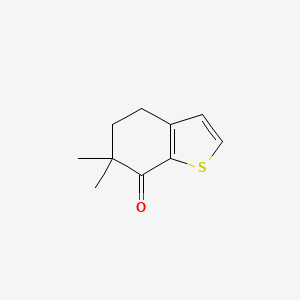
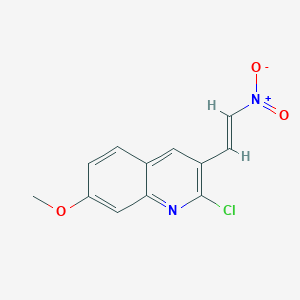

![Hexahydrofuro[3,2-b]furan-3,6-diyl dicarbonochloridate](/img/structure/B13707916.png)
